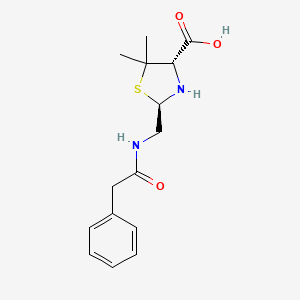

Benzylpenilloic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzylpenilloic acid is a thiazolidinemonocarboxylic acid resulting from nucleophilic cleavage of the beta-lactam ring of benzylpenicillin. It has a role as an epitope. It derives from a benzylpenicillin.

Wissenschaftliche Forschungsanwendungen

Immunological Studies

Benzylpenilloic acid analogs have been used to study immunological reactions. For example, in a study by Ueno et al. (1984), D-benzylpenilloic acid analogs were synthesized to evoke passive cutaneous anaphylactic reactions in rats, highlighting its role in immunogenicity research (Ueno, Nishikawa, Suzuki, & Muranaka, 1984).

Penicillin Allergy Testing

Benzylpenilloic acid is relevant in the study of penicillin allergies. A research by Mendelson et al. (1984) involved skin testing with benzylpenilloate, a component of benzylpenilloic acid, to evaluate penicillin allergies in children and adolescents (Mendelson, Ressler, Rosen, & Selcow, 1984).

Antibiotic Binding and Resistance Studies

In a study by Lawrence et al. (1971), benzylpenilloic acid did not prevent the binding of 14C-benzylpenicillin to Bacillus cultures, providing insights into antibiotic binding mechanisms (Lawrence, Rogolsky, & Hanh, 1971).

Microbial Utilization of Penicillin

Johnsen (1977) reported on a strain of Pseudomonas fluorescens that uses benzylpenicillin as a carbon, nitrogen, and energy source. In this process, derivatives like benzylpenilloic acid are formed, indicating its role in microbial metabolism (Johnsen, 1977).

Antibiotic Degradation Studies

Phillips, Power, and Robinson (1973) studied the degradation of benzylpenicillin under γ-irradiation, where benzylpenilloic acid was identified as a degradation product. This highlights its importance in understanding antibiotic stability (Phillips, Power, & Robinson, 1973).

Enzymatic Deacylation Research

Pruess and Johnson (1965) examined the enzymatic deacylation of benzylpenicillin, where benzylpenilloic acid was one of the slower-reacting products. This study contributes to understanding enzyme interactions with penicillin derivatives (Pruess & Johnson, 1965).

Penicillin Derivative Structural Analysis

Herak et al. (1979) conducted a study on the isomerization of N-acyl benzylpenilloic acids, contributing to the field of organic chemistry and structural analysis of penicillin derivatives (Herak, Kovačević, Lukić, & Gaspert, 1979).

Allergy Diagnosis

Fernández et al. (2013) used benzylpenilloate in skin tests for diagnosing allergies to penicillin, demonstrating its application in clinical diagnostics (Fernández, Torres, Campos, Arribas-Poves, & Blanca, 2013).

Molecular Mass Spectrometry

Ohki, Nakamura, Nagaki, and Kinoshita (1992) explored the isomerization and degradation of benzylpenicillin, identifying benzylpenilloic acid as a degradation product. This study is significant for analytical chemistry, particularly in mass spectrometry (Ohki, Nakamura, Nagaki, & Kinoshita, 1992).

Eigenschaften

CAS-Nummer |

73184-06-2 |

|---|---|

Produktname |

Benzylpenilloic acid |

Molekularformel |

C₁₅H₂₀N₂O₃S |

Molekulargewicht |

308.4 |

IUPAC-Name |

(2R,4S)-5,5-dimethyl-2-[[(2-phenylacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic acid |

InChI |

InChI=1S/C15H20N2O3S/c1-15(2)13(14(19)20)17-12(21-15)9-16-11(18)8-10-6-4-3-5-7-10/h3-7,12-13,17H,8-9H2,1-2H3,(H,16,18)(H,19,20)/t12-,13+/m1/s1 |

SMILES |

CC1(C(NC(S1)CNC(=O)CC2=CC=CC=C2)C(=O)O)C |

Synonyme |

(2R,4S)-5,5-Dimethyl-2-[[(2-phenylacetyl)amino]methyl]-4-thiazolidinecarboxylic Acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)

![3-[1-(3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)ethyl]benzonitrile](/img/structure/B1142661.png)

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)

![Tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1142674.png)